
Nesbuvir
Descripción general
Descripción
Nesbuvir es una molécula pequeña que ha sido investigada por su posible uso en el tratamiento de la hepatitis C. Es un inhibidor selectivo de la polimerasa de la proteína no estructural 5B (NS5B), que es una proteína viral que se encuentra en el virus de la hepatitis C (VHC).
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemistry
- Model Compound : Nesbuvir serves as a model for studying the synthesis and reactivity of benzofuran derivatives, aiding researchers in developing new chemical entities with potential therapeutic uses.
2. Biology
- Viral Replication Studies : It is utilized in research to understand the mechanisms of viral replication and the specific role of NS5B polymerase in HCV infections .
3. Medicine
- Antiviral Research : this compound has been investigated for its efficacy as an antiviral agent against HCV. Clinical trials have shown promising results, leading to its advancement to Phase 2 trials for HCV treatment .
Clinical Trials and Efficacy
This compound has undergone various clinical trials assessing its effectiveness in treating HCV. Notably:
- Phase 2 Trials : Completed trials demonstrated its potential in reducing viral loads among HCV-infected patients .
- Resistance Studies : Research indicated that while resistance mutations can occur, they were detected at low frequencies, suggesting that this compound retains its efficacy under certain conditions .
Case Study 1: Efficacy Against HCV
In a clinical trial involving patients with chronic HCV infection, this compound was administered alongside other antiviral agents. Results indicated a significant reduction in viral load after treatment, with minimal side effects reported. The study highlighted the compound's potential as part of combination therapy to enhance treatment outcomes.
Case Study 2: Mechanistic Insights
A study utilizing molecular docking techniques revealed that this compound exhibits high binding affinity to the NS5B polymerase, stabilizing the enzyme's structure and inhibiting its activity effectively. This research underscores the importance of structural studies in understanding drug interactions at the molecular level .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Model for benzofuran derivatives | Aids in developing new antiviral agents |
Biology | Viral replication studies | Enhances understanding of NS5B polymerase role |
Medicine | Antiviral research | Promising results in Phase 2 clinical trials |
Clinical Trial Phase | Study Focus | Outcome |
---|---|---|
Phase 2 | HCV treatment efficacy | Significant reduction in viral load |
Resistance Studies | Mutation frequency analysis | Low incidence of resistance mutations detected |
Mecanismo De Acción
Nesbuvir ejerce sus efectos inhibiendo la polimerasa NS5B del virus de la hepatitis C. La polimerasa NS5B es responsable de la replicación del ARN viral, y la inhibición de esta enzima evita que el virus se replique. This compound se une a la polimerasa NS5B en sitios alostéricos específicos, lo que genera cambios conformacionales que reducen la actividad de la enzima. Esta inhibición finalmente interrumpe el proceso de replicación viral, lo que convierte a this compound en un potente agente antiviral .
Análisis Bioquímico
Biochemical Properties
Nesbuvir is a selective inhibitor of the nonstructural protein 5B (NS5B) polymerase, a viral protein found in Hepatitis C virus (HCV) . The NS5B polymerase plays a crucial role in HCV RNA replication, making it a viable target for HCV therapy .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those infected with HCV. It inhibits the NS5B polymerase, thereby disrupting the replication of the HCV RNA . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action involves binding to the NS5B polymerase of the HCV, thereby inhibiting its function . This binding interaction disrupts the replication process of the HCV RNA within the host cell . It’s also reported that key hydrogen bonding interactions with certain amino acid residues are important for the inhibitory activity of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are not explicitly documented. Animal models are commonly used in the study of antiviral drugs, and dosage effects observed typically include variations in drug efficacy and potential toxic or adverse effects at high doses .
Metabolic Pathways
As a small molecule drug, it’s likely to interact with various enzymes or cofactors within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly reported. Small molecule drugs like this compound are generally distributed throughout the body, potentially interacting with various transporters or binding proteins .
Subcellular Localization
Given its mechanism of action, it’s likely that this compound interacts with the NS5B polymerase within the cytoplasm of the cell, where HCV replication occurs .
Métodos De Preparación
Nesbuvir se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de derivados específicos de benzofurano con otros reactivos químicos en condiciones controladas. La solubilidad de this compound en dimetilsulfóxido (DMSO) es mayor que 22.3 mg/mL, y normalmente se prepara calentando la solución a 37 °C durante 10 minutos y/o agitándola en un baño ultrasónico . Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Nesbuvir experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Nesbuvir es parte de una clase de compuestos conocidos como inhibidores no nucleósidos de la polimerasa NS5B. Compuestos similares incluyen dasabuvir, filibuvir y lomibuvir. En comparación con estos compuestos, this compound ha mostrado afinidades de unión e perfiles de inhibición únicos. Por ejemplo, mientras que dasabuvir y filibuvir interactúan con diferentes variantes de la enzima NS5B, this compound ha demostrado interacciones específicas con ciertos genotipos del virus de la hepatitis C . Esta singularidad convierte a this compound en un compuesto valioso para la terapia antiviral dirigida.
Conclusión
This compound es un compuesto prometedor con un potencial significativo en el tratamiento de la hepatitis C. Su inhibición selectiva de la polimerasa NS5B, junto con sus propiedades químicas y afinidades de unión únicas, lo convierten en una herramienta valiosa en la investigación científica y el desarrollo farmacéutico. La investigación continua sobre this compound y sus análogos puede conducir al desarrollo de terapias antivirales más efectivas para la hepatitis C y otras infecciones virales.
Actividad Biológica
Nesbuvir is an antiviral compound primarily recognized for its role as a selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This enzyme is crucial for the replication of HCV, making it a significant target for therapeutic intervention. The biological activity of this compound has been extensively studied, demonstrating its efficacy in reducing HCV RNA levels in various experimental models.
This compound functions by binding to the NS5B polymerase, disrupting its ability to catalyze RNA synthesis. The compound exhibits a high selectivity for the NS5B enzyme, which is pivotal in the replication cycle of HCV. Notably, mutations in the NS5B protein can lead to reduced susceptibility to this compound, indicating the importance of monitoring viral resistance during treatment .
Key Interactions
- Binding Sites : this compound interacts with several critical amino acids within the NS5B enzyme, including SER365, ARG200, CYS316, and CYS366. These interactions are essential for its inhibitory potency and overall effectiveness against HCV .
- Combination Therapy : When used in conjunction with other antiviral agents like boceprevir, this compound has been shown to decrease the emergence of resistant viral variants, enhancing treatment outcomes .
Efficacy Studies
This compound has demonstrated significant antiviral activity across various studies:
- In Huh7.5 cell lines , treatment with this compound at concentrations of 0.1 μM and 1 μM resulted in a reduction of HCV RNA levels by approximately 3.6 log10 and 4.2 log10, respectively, over a 16-day period .
- In a chimeric mouse model , administration of this compound led to a mean reduction in HCV titer of 2.02 ± 0.55 log10. When combined with interferon at a suboptimal dose, this reduction increased to 2.44 log10 .
Summary Table: Efficacy of this compound
Study Model | Dosage | Duration | Reduction in HCV RNA (log10) |
---|---|---|---|
Huh7.5 Cell Lines | 0.1 μM | 16 days | 3.6 |
Huh7.5 Cell Lines | 1 μM | 16 days | 4.2 |
Chimeric Mouse Model | 50 mg/kg (oral) | 5 days | 2.02 ± 0.55 |
Combination with IFN | Suboptimal dose | - | 2.44 |
Case Studies and Clinical Implications
This compound's potential extends beyond monotherapy; it is being evaluated in combination therapies aimed at improving patient outcomes and minimizing resistance development. For instance, studies have indicated that combining this compound with other direct-acting antivirals can enhance overall antiviral efficacy and reduce treatment duration .
Resistance Profiles
Research indicates that certain mutations within the NS5B gene can confer resistance to this compound. Continuous monitoring and resistance testing are recommended during treatment to ensure sustained viral suppression .
Propiedades
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDWVLJJJOTABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219225 | |
Record name | Nesbuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691852-58-1 | |
Record name | Nesbuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nesbuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nesbuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NESBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.